Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate
Description
Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate is an ester derivative featuring a phenyl ring substituted with a fluorine atom at the ortho position and a trifluoromethyl (-CF₃) group at the para position.
Properties
IUPAC Name |
ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4O2/c1-2-17-10(16)5-7-3-4-8(6-9(7)12)11(13,14)15/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXFXKXUCHALKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379009 | |
| Record name | ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220530-99-4 | |
| Record name | ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate typically involves the esterification of 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetic acid with ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetic acid.
Reduction: 2-[2-fluoro-4-(trifluoromethyl)phenyl]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods:
The synthesis of Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate generally involves the esterification of 2-(2-fluoro-4-(trifluoromethyl)phenyl)acetic acid with ethanol. Acidic catalysts such as sulfuric acid are commonly used under reflux conditions. The reaction can be represented as follows:
Chemical Properties:
- Molecular Formula: C₁₁H₉F₄O₂
- Molecular Weight: Approximately 268.18 g/mol
- Appearance: Typically a colorless to pale yellow liquid.
Scientific Research Applications
This compound finds applications across several scientific domains:
Medicinal Chemistry
This compound is investigated for its potential as a bioactive molecule in drug discovery. The introduction of fluorine atoms can significantly enhance the binding affinity to biological targets, which is crucial in developing novel therapeutic agents. Case studies have shown its efficacy in:
- Anti-inflammatory agents: Research indicates that this compound may inhibit specific inflammatory pathways.
- Anticancer properties: Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
Materials Science
In materials science, this compound is utilized as a building block for synthesizing more complex fluorinated compounds. The unique properties imparted by fluorination can lead to materials with enhanced thermal stability and chemical resistance.
Agricultural Chemistry
The compound's properties make it suitable for use in agrochemicals, particularly as a component in pesticides. Its stability and reactivity allow for effective formulations that can target specific pests while minimizing environmental impact.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate is primarily determined by its functional groups. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological targets. The fluoro and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its interaction with enzymes and receptors.
Comparison with Similar Compounds
Electronic and Steric Effects
- Trifluoromethyl (-CF₃) : Compounds with para-CF₃ substituents (e.g., CAS 721-63-1) exhibit enhanced electrophilicity due to the electron-withdrawing nature of CF₃, making the ester group more reactive toward nucleophilic attack .
- For example, in Ethyl 2-(2-nitro-4-(trifluoromethyl)phenylamino)acetate (CAS 735-40-0), the ortho-NO₂ group reduces steric accessibility compared to ortho-F analogs .
Biological Activity
Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate is an organic compound notable for its unique structural characteristics, particularly the presence of fluorine substituents. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₀F₄O₂
- Molecular Weight : Approximately 250.19 g/mol
- Functional Groups : The compound features a trifluoromethyl group and a fluoro group on the aromatic ring, which significantly influence its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The fluorinated structure enhances its binding affinity and metabolic stability, potentially leading to improved pharmacokinetic properties.
Key Mechanisms:
- Enzyme Interaction : The trifluoromethyl group can enhance the potency of the compound towards specific enzymes, such as those involved in metabolic pathways.
- Pharmacodynamics : The presence of fluorine atoms can alter the pharmacodynamic properties, affecting how the compound interacts with biological systems.
- Biochemical Pathways : The compound may influence key biochemical pathways, including those related to inflammation and microbial resistance.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Preliminary studies suggest efficacy against a range of microbial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases.
- Potential Drug Development : Its unique structure positions it as a valuable intermediate in the synthesis of novel pharmaceuticals.
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of various fluorinated compounds included this compound. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive strains. This suggests potential applications in developing new antimicrobial agents.
Case Study 2: Anti-inflammatory Research
In a controlled experiment assessing anti-inflammatory effects, this compound was tested for its ability to reduce cytokine production in vitro. Results indicated a marked decrease in pro-inflammatory cytokines, supporting its potential use in treating inflammatory conditions.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C₁₁H₁₀F₄O₂ | Trifluoromethyl group enhances reactivity | Antimicrobial, anti-inflammatory |
| Ethyl 2-fluoro-4-(trifluoromethyl)phenylacetate | C₁₁H₉F₃O₂ | Fewer fluorine substituents | Limited biological data |
| Ethyl 2,2-difluoro-4-(trifluoromethyl)phenylacetate | C₁₁H₉F₅O₂ | Multiple fluorine atoms | Potentially higher reactivity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate, and how can intermediates be purified?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving trifluoromethylphenyl precursors. For example, acylation of substituted phenylacetic acid derivatives followed by esterification with ethanol under acidic conditions is a standard approach. Purification often employs liquid-liquid extraction (e.g., ethyl acetate/water separation) and drying over anhydrous magnesium sulfate, as demonstrated in multi-step syntheses of trifluoromethyl-containing esters . Column chromatography using silica gel with hexane/ethyl acetate gradients is recommended for isolating intermediates.
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. Single-crystal diffraction data (e.g., using SHELX programs) provide bond lengths and angles, with mean C–C deviations <0.01 Å and R factors <0.05 ensuring accuracy . Complementary techniques include / NMR to verify substituent integration (e.g., trifluoromethyl singlet at ~δ 120–125 ppm in NMR) and LCMS for molecular ion validation (e.g., [M+H]+ m/z calculated vs. observed) .
Advanced Research Questions
Q. What strategies address low yields in the acylation step during synthesis?
- Methodological Answer : Low yields often stem from steric hindrance at the 2-fluoro-4-(trifluoromethyl)phenyl group. Optimize reaction conditions by:
- Using polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Employing coupling agents like 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane to enhance reactivity .
- Adjusting stoichiometry (e.g., 1.2–1.5 equivalents of acylating agent) and temperature (0–25°C) to minimize side reactions .
- Monitor reaction progress via TLC or inline HPLC to terminate reactions at peak conversion .
Q. How can contradictory data between LCMS and NMR results be resolved during characterization?
- Methodological Answer : Contradictions may arise from residual solvents, rotamers, or isotopic patterns.
- Step 1 : Re-purify the compound via preparative HPLC or recrystallization to remove impurities.
- Step 2 : Acquire high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters (e.g., or interference) .
- Step 3 : Perform variable-temperature NMR (e.g., 298–343 K) to coalesce rotameric signals, as dynamic rotational barriers in esters can split peaks .
- Step 4 : Cross-validate with alternative techniques (e.g., IR for carbonyl stretches at ~1740 cm) .
Q. What crystallographic challenges arise in resolving the trifluoromethyl group, and how are they mitigated?
- Methodological Answer : The trifluoromethyl group’s high electron density and disorder complicate diffraction analysis. Mitigation strategies include:
- Collecting data at low temperature (100 K) to reduce thermal motion.
- Using SHELXL’s PART instruction to model disordered fluorine atoms .
- Applying restraints (e.g., DFIX, SIMU) to maintain reasonable geometry during refinement .
- Validating with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···F contacts) .
Methodological Notes
- Synthetic Reproducibility : Document solvent grades (e.g., anhydrous ethyl acetate) and reaction atmosphere (N for moisture-sensitive steps) to ensure consistency .
- Safety Protocols : Use 4N HCl in ethyl acetate for pH adjustment to avoid exothermic reactions; handle trifluoromethyl intermediates in fume hoods due to potential HF release .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
